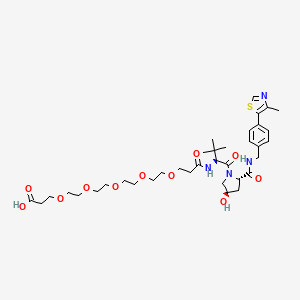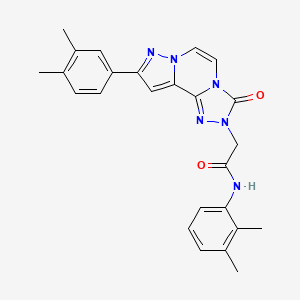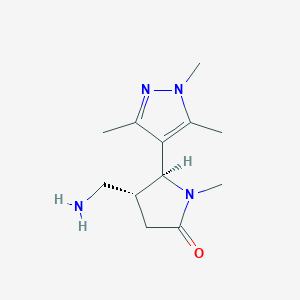![molecular formula C14H21N B2835241 4-[(2,5-Dimethylphenyl)methyl]piperidine CAS No. 683202-60-0](/img/structure/B2835241.png)
4-[(2,5-Dimethylphenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2,5-Dimethylphenyl)methyl]piperidine” is a chemical compound with the CAS Number: 683202-60-0 . It has a molecular weight of 203.33 . The IUPAC name for this compound is 4-(2,5-dimethylbenzyl)piperidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21N/c1-11-3-4-12(2)14(9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 . This indicates that the molecule contains a total of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Piperidine derivatives, including those similar to 4-[(2,5-Dimethylphenyl)methyl]piperidine, have been studied for their potential as corrosion inhibitors. For example, research has shown that certain piperidine compounds can inhibit the corrosion of copper in acidic environments like sulfuric acid, suggesting a potential application in materials science and engineering for corrosion prevention (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Analytical Chemistry and Characterization
In analytical chemistry, derivatives of piperidine are important for the synthesis and characterization of various compounds. For instance, a study focused on preparing and characterizing a specific 'research chemical' diphenidine, which is structurally related to this compound. This research highlights the role of such compounds in developing analytical techniques for new substances (Wallach et al., 2015).
Gastric Antisecretory Agents
This compound analogs have been studied for their potential use as gastric antisecretory agents. A study on 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, for instance, explored their effectiveness in treating peptic ulcer disease, highlighting a possible application in pharmaceuticals (Scott et al., 1983).
Synthesis of Medicinal Compounds
Piperidine derivatives are pivotal in synthesizing various medicinal compounds. A study on the synthesis of new analogs of diphenylpyraline, which is structurally related to this compound, sheds light on this application. Such research is significant for drug development and understanding the biological activity of new compounds (Weis, Kungl, & Seebacher, 2003).
Quantum Chemical Studies
Quantum chemical calculations and molecular dynamics simulations have been used to study the corrosion inhibition properties of piperidine derivatives. These studies contribute to understanding the chemical properties and interaction mechanisms of these compounds at the atomic and molecular levels (Kaya et al., 2016).
Safety and Hazards
The compound is classified as a Category 2 flammable liquid (H225) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is also classified as harmful if swallowed (H302), toxic in contact with skin or if inhaled (H311 + H331), and causes severe skin burns and eye damage (H314) .
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-3-4-12(2)14(9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBFFFKIOBFLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683202-60-0 |
Source


|
| Record name | 4-[(2,5-dimethylphenyl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)



![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)



![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2835177.png)


![3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2835181.png)